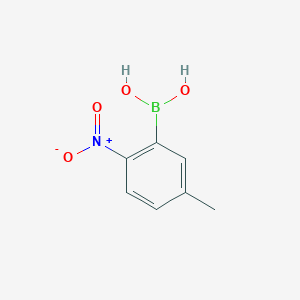
Boronicacid,(5-methyl-2-nitrophenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronicacid,(5-methyl-2-nitrophenyl) is an organoboron compound that features a boronic acid functional group attached to a 5-methyl-2-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boronicacid,(5-methyl-2-nitrophenyl) can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. Another method includes the palladium-catalyzed borylation of 5-methyl-2-nitrophenyl halides using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Boronicacid,(5-methyl-2-nitrophenyl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: 5-methyl-2-nitrophenol.
Reduction: 5-methyl-2-aminophenyl boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
Boronicacid,(5-methyl-2-nitrophenyl) has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of boronicacid,(5-methyl-2-nitrophenyl) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as enzyme inhibition where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is largely influenced by the electronic properties of the 5-methyl-2-nitrophenyl group, which can modulate the acidity and nucleophilicity of the boronic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the nitro and methyl substituents, making it less reactive in certain contexts.
4-carboxy-2-nitrophenyl boronic acid: Contains a carboxyl group instead of a methyl group, altering its reactivity and solubility.
Uniqueness
Boronicacid,(5-methyl-2-nitrophenyl) is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for selective transformations that are not possible with simpler boronic acids .
Propriétés
Formule moléculaire |
C7H8BNO4 |
|---|---|
Poids moléculaire |
180.96 g/mol |
Nom IUPAC |
(5-methyl-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 |
Clé InChI |
UYYXXKUUAZPZMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


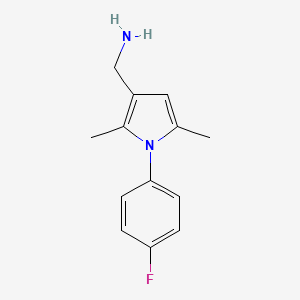
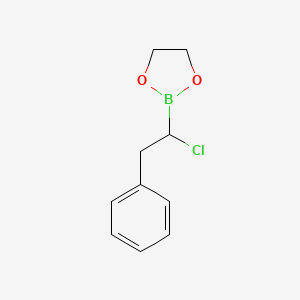
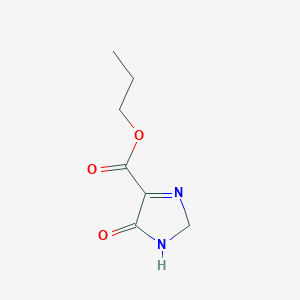
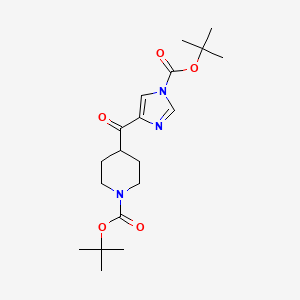
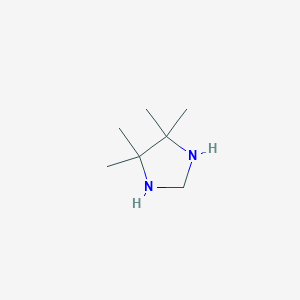
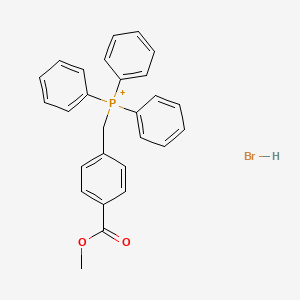
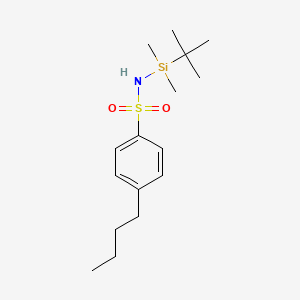
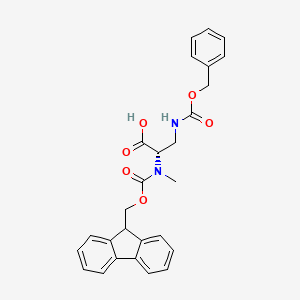

![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
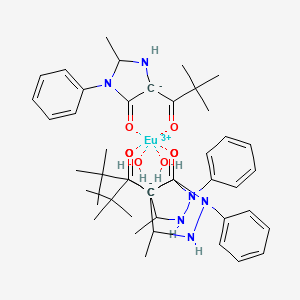
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
